

Application Notes and Protocols: SPECT/CT Imaging with DOTA-JM#21 Derivative 7

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Compound of Interest

Compound Name: DOTA Conjugated JM#21 derivative 7

Cat. No.: B15135366

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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of DOTA-JM#21 derivative 7 in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. DOTA-JM#21 derivative 7 is a novel peptide-based radiopharmaceutical candidate designed for high-affinity targeting of specific cell surface receptors, such as somatostatin receptors, which are overexpressed in various pathologies, including neuroendocrine tumors. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for stable radiolabeling with diagnostic radionuclides like Indium-111 (^{111}In) for SPECT imaging. This document outlines the necessary procedures for radiolabeling, in vitro characterization, and in vivo imaging to facilitate its evaluation as a diagnostic imaging agent.

Data Presentation

Table 1: Radiolabeling and In Vitro Characteristics of ^{111}In -DOTA-JM#21 Derivative 7

Parameter	Value	Units
Radiochemical Yield	> 95	%
Radiochemical Purity	> 98	%
Molar Activity	50-100	GBq/μmol
In vitro Stability (human serum, 24h)	> 95	%
LogP (Octanol/Water)	-2.5 ± 0.3	
IC50 (Receptor Binding Affinity)	1.5 ± 0.4	nM
Cell Uptake (% internalized at 4h)	15 ± 3	%/mg protein

Table 2: Biodistribution of ¹¹¹In-DOTA-JM#21 Derivative 7 in Tumor-Bearing Mice (24h post-injection)

Organ	% Injected Dose per Gram (%ID/g)
Blood	0.8 ± 0.2
Heart	0.5 ± 0.1
Lungs	1.2 ± 0.3
Liver	2.5 ± 0.7
Spleen	1.8 ± 0.5
Kidneys	15.2 ± 3.1
Stomach	0.7 ± 0.2
Intestines	1.1 ± 0.4
Muscle	0.4 ± 0.1
Bone	0.9 ± 0.3
Tumor	12.5 ± 2.8

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-JM#21 Derivative 7 with Indium-111

This protocol describes the procedure for radiolabeling the DOTA-JM#21 derivative 7 peptide with ^{111}In .

Materials:

- DOTA-JM#21 derivative 7 (1 mg/mL in water)
- $^{111}\text{InCl}_3$ in 0.05 M HCl (370-740 MBq)
- 0.2 M Sodium Acetate Buffer (pH 5.0)
- Metal-free water
- Sep-Pak C18 cartridge
- Ethanol
- 0.9% Saline
- Heating block
- Radio-TLC system

Procedure:

- In a sterile, metal-free microcentrifuge tube, combine 10 μg (10 μL) of DOTA-JM#21 derivative 7 with 100 μL of 0.2 M sodium acetate buffer.
- Carefully add 370-740 MBq of $^{111}\text{InCl}_3$ to the peptide solution.
- Gently mix the reaction solution by pipetting.
- Incubate the reaction mixture at 95°C for 15 minutes in a heating block.

- Allow the reaction to cool to room temperature.
- Determine the radiochemical yield using a radio-TLC system with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0).
- For purification, activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
- Load the reaction mixture onto the cartridge.
- Wash the cartridge with 10 mL of metal-free water to remove unbound ^{111}In .
- Elute the ^{111}In -DOTA-JM#21 derivative 7 with 1 mL of ethanol.
- Evaporate the ethanol under a gentle stream of nitrogen.
- Reconstitute the purified product in 0.9% saline for in vivo use.
- Determine the radiochemical purity of the final product using radio-TLC.

Protocol 2: In Vivo SPECT/CT Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for performing SPECT/CT imaging in mice bearing tumors that express the target receptor.

Materials:

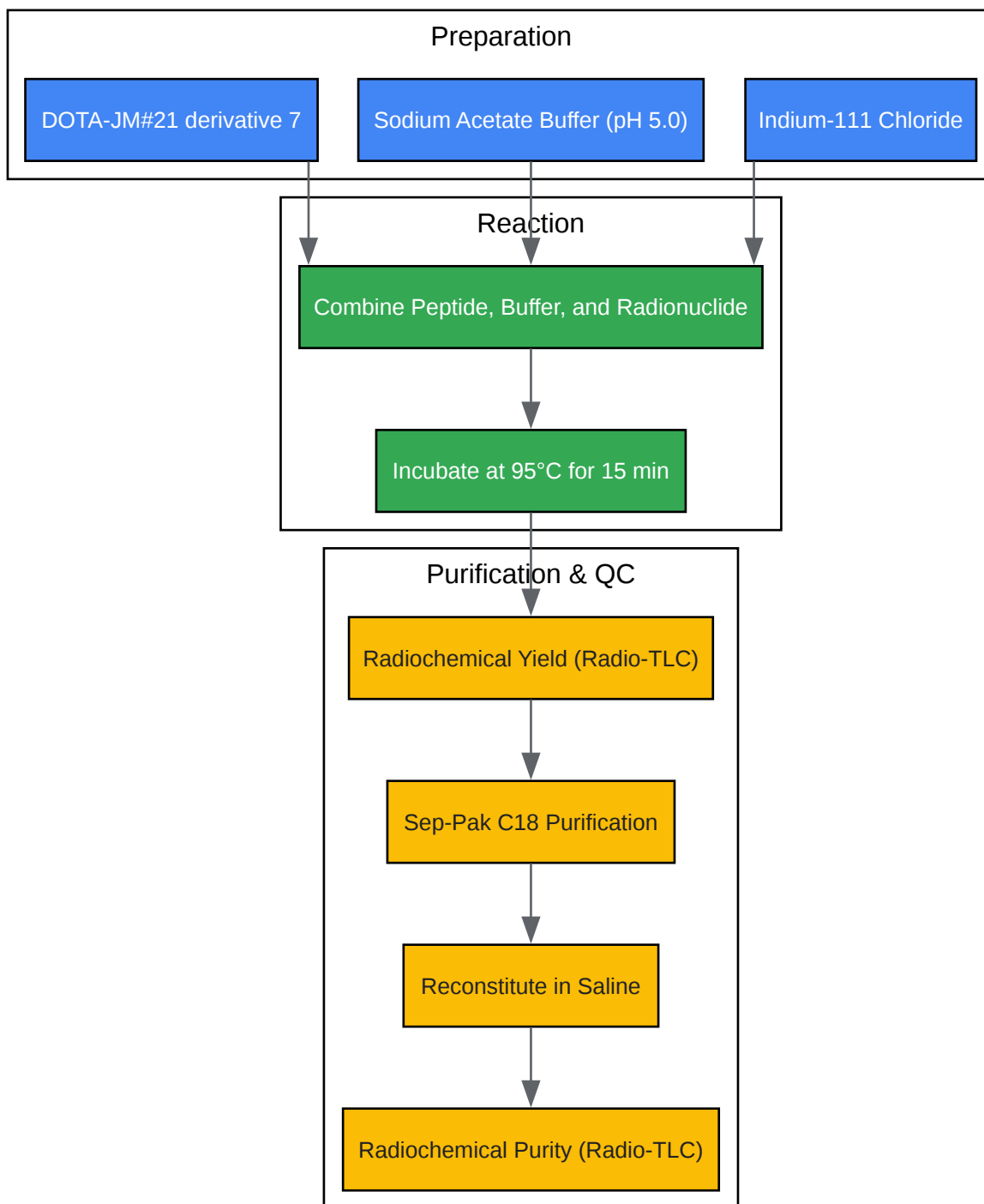
- Tumor-bearing mice (e.g., BALB/c nude mice with xenografted tumors)
- ^{111}In -DOTA-JM#21 derivative 7 (7.4-11.1 MBq per mouse)
- Anesthetic (e.g., isoflurane)
- SPECT/CT scanner
- Animal handling and monitoring equipment

Procedure:

- Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).
- Administer 7.4-11.1 MBq of ^{111}In -DOTA-JM#21 derivative 7 via tail vein injection.
- Allow the radiotracer to distribute for the desired time points (e.g., 4, 24, and 48 hours).
- At each imaging time point, anesthetize the mouse and position it on the imaging bed of the SPECT/CT scanner.
- Maintain anesthesia and monitor the animal's vital signs throughout the scan.
- Acquire SPECT images using appropriate parameters for ^{111}In (e.g., medium-energy collimator, energy windows at 171 keV and 245 keV).
- Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
- Reconstruct the SPECT and CT images using the manufacturer's software.
- Fuse the SPECT and CT images for analysis of radiotracer biodistribution.
- Analyze the images to determine tumor uptake and distribution in other organs.

Visualizations

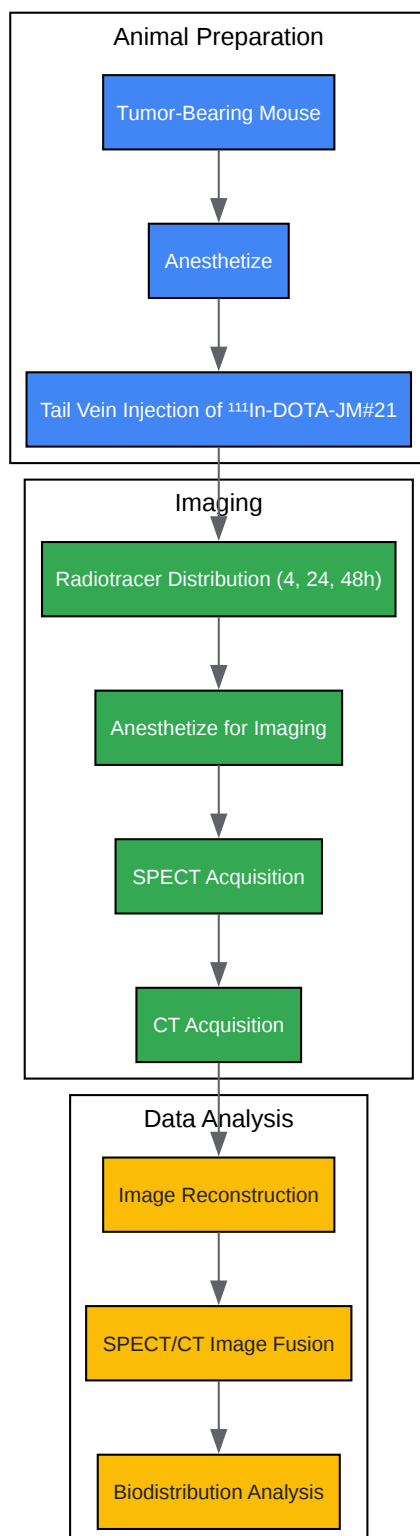
Radiolabeling Workflow for DOTA-JM#21 Derivative 7



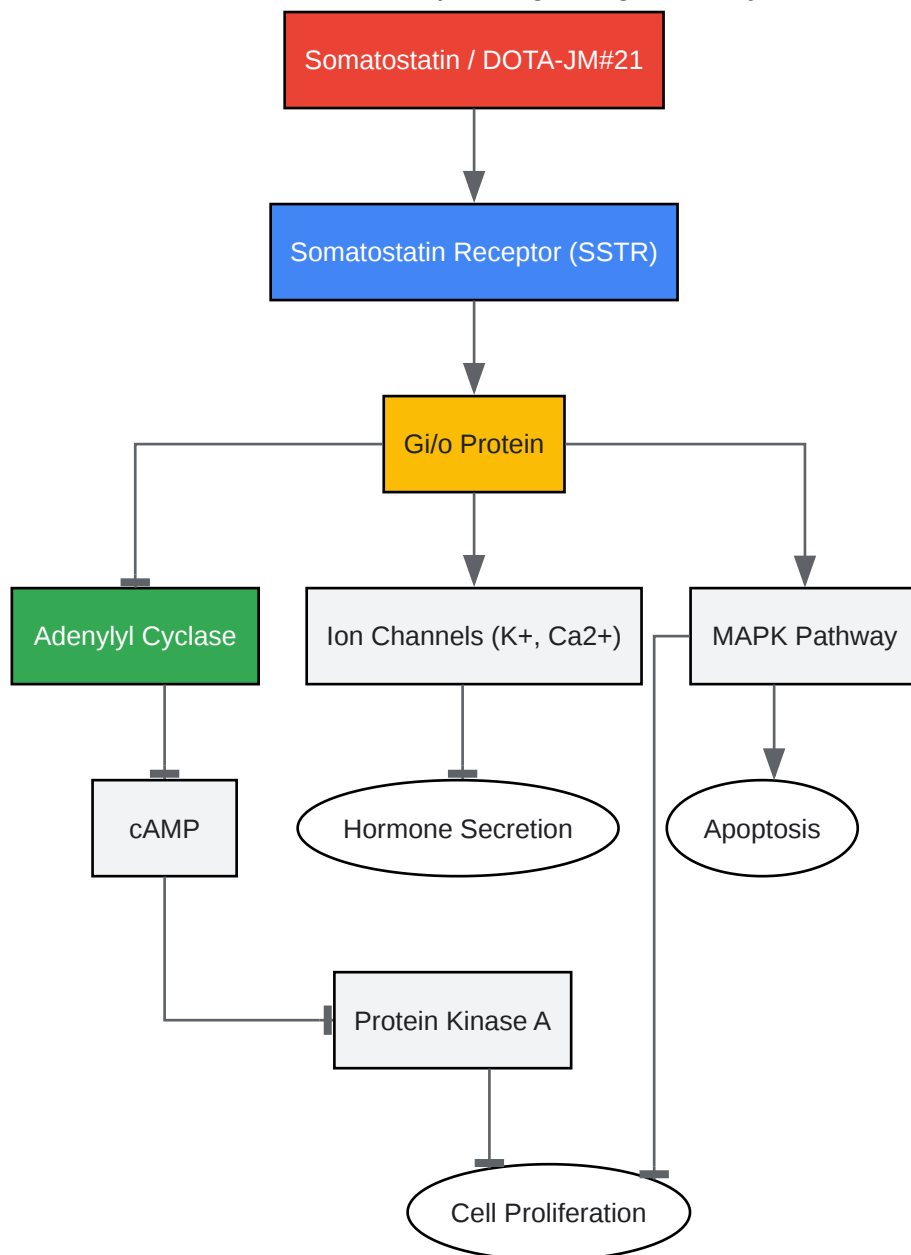
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Caption: Workflow for the radiolabeling of DOTA-JM#21 derivative 7 with Indium-111.

In Vivo SPECT/CT Imaging Workflow



Somatostatin Receptor Signaling Pathway



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